2-(1-Methyl-1H-indol-6-yl)acetic Acid: A Strategic Scaffold in Medicinal Chemistry
2-(1-Methyl-1H-indol-6-yl)acetic Acid: A Strategic Scaffold in Medicinal Chemistry
Topic: "2-(1-methyl-1H-indol-6-yl)acetic acid" basic properties Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
[1]
Abstract 2-(1-Methyl-1H-indol-6-yl)acetic acid (CAS 879219-83-7) is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical agents.[1][2] Unlike its naturally occurring isomer, indole-3-acetic acid (Auxin), the 6-substituted variant serves as a critical pharmacophore in the development of CRTH2 antagonists, kinase inhibitors (FGFR3), and mitochondrial OXPHOS modulators.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in structure-activity relationship (SAR) studies.
Physicochemical Profile
The molecule features an indole core N-methylated at position 1, with an acetic acid moiety attached at position 6.[1][2][3] This specific substitution pattern renders it a "non-natural" isomer, highly valuable for avoiding off-target auxin-like effects in biological systems while maintaining the lipophilic indole scaffold required for hydrophobic pocket binding.[1]
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| Chemical Name | 2-(1-Methyl-1H-indol-6-yl)acetic acid | IUPAC |
| CAS Number | 879219-83-7 | Primary Identifier |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| Exact Mass | 189.0790 | Monoisotopic |
| Predicted LogP | 2.1 – 2.4 | Moderate Lipophilicity |
| pKa (Acid) | ~4.5 – 4.8 | Carboxylic acid moiety |
| Solubility | DMSO, Methanol, DCM | Low solubility in water at neutral pH |
| Appearance | Off-white to pale yellow solid | Light sensitive (typical of indoles) |
Synthetic Methodologies
For research-grade synthesis, two primary pathways are employed depending on the starting material availability: Homologation (from the carboxylic acid) and Transition-Metal Catalysis (from the bromide).[1]
Pathway A: Arndt-Eistert Homologation (Classical)
This route is preferred when 1-methyl-1H-indole-6-carboxylic acid is the precursor.[1] It effectively extends the carbon chain by one unit.
-
Activation: Conversion of the carboxylic acid to the acid chloride using oxalyl chloride/DMF.
-
Diazotization: Reaction with diazomethane (or TMS-diazomethane) to form the
-diazoketone.[1] -
Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water to yield the target acetic acid.[1]
Pathway B: Pd-Catalyzed Cross-Coupling (Modern)
This route utilizes 6-bromo-1-methylindole, a widely available halide, allowing for scalable synthesis without potentially explosive diazo intermediates.[1]
-
Starting Material: 6-Bromo-1-methylindole.[1]
-
Coupling: Palladium-catalyzed coupling with diethyl malonate or tert-butyl acetate (using ligands like XPhos or P(t-Bu)₃).[1]
-
Hydrolysis/Decarboxylation: Acidic hydrolysis removes the ester groups and decarboxylates the malonate intermediate to yield the mono-acetic acid.[1]
Visualization: Synthetic Workflow
The following diagram illustrates the modern Pd-catalyzed approach, which is favored in high-throughput medicinal chemistry for its safety and scalability.
Figure 1: Palladium-catalyzed synthesis of 2-(1-methyl-1H-indol-6-yl)acetic acid from 6-bromo-1-methylindole.
Biological & Pharmaceutical Applications[1][5][6][7]
The 1-methyl-indol-6-yl moiety serves as a bioisostere for naphthalene or benzothiophene rings in drug design.[1] Its specific geometry allows it to probe binding pockets that are inaccessible to the more common 3-substituted indoles.[1]
CRTH2 Antagonism (Inflammation & Asthma)
The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a key target for asthma and allergic rhinitis.[1]
-
Mechanism: Indole acetic acids mimic Prostaglandin D2 (PGD2). While Ramatroban and Setipiprant utilize the 3-position or tetrahydrocarbazole core, the 6-acetic acid isomer is investigated in patent literature as a scaffold to improve metabolic stability (blocking the metabolically labile 6-position) and alter solubility profiles.[1]
-
Strategic Use: It is often used to "walk" the substituent around the indole ring during Lead Optimization to fine-tune potency and selectivity against the DP1 receptor.[1]
Kinase Inhibition (FGFR3 & VEGFR)
Indole scaffolds are privileged structures in kinase inhibition.
-
FGFR3 Targeting: Recent studies (e.g., J. Med.[4] Chem. 2026) highlight 1-methyl-indole derivatives as covalent inhibitors.[1][5] The 6-position is frequently derivatized to project into the solvent-exposed region of the ATP-binding pocket, improving solubility and pharmacokinetic properties.[1]
-
Design Logic: The acetic acid group can be converted into amides or esters to interact with specific lysine or arginine residues within the kinase hinge region.
Mitochondrial OXPHOS Inhibition
Emerging research suggests that lipophilic indole cations and acids can target the mitochondrial electron transport chain.[4]
-
Context: (1H-Indol-6-yl)methyl derivatives have been identified as inhibitors of oxidative phosphorylation (OXPHOS), a metabolic pathway upregulated in certain cancers (e.g., pancreatic cancer).[1] The 1-methyl-6-acetic acid derivative serves as a stable, anionic precursor for ester prodrugs designed to penetrate the mitochondrial matrix.[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
- 12.2 ppm (s, 1H): Carboxylic acid proton (-COOH ).
- 7.5 - 6.8 ppm (m, 4H): Aromatic indole protons.[1] Note the coupling pattern of H-4, H-5, and H-7.[1] H-7 (adjacent to N-Me) usually appears as a doublet or broad singlet.[1]
- 7.2 ppm (d, 1H): C2-H proton (distinctive singlet/doublet for 3-unsubstituted indoles).[1]
- 3.75 ppm (s, 3H): N-Methyl group (N-CH₃ ).[1] Key differentiator from NH-indoles.[1]
- 3.60 ppm (s, 2H): Benzylic methylene protons (-CH₂ -COOH).[1]
Mass Spectrometry (ESI-MS)[1]
-
Positive Mode (M+H):
[1] -
Negative Mode (M-H):
(Strong signal due to carboxylic acid deprotonation).
Safety & Handling (SDS Summary)
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[4] 2A, STOT SE 3).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Indoles are susceptible to oxidative darkening upon prolonged exposure to light and air.[4]
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous buffers for long-term storage of stock solutions to prevent precipitation or potential decarboxylation (though 6-acetic acids are relatively stable).[1]
References
-
BLD Pharm. (2024).[2] Product Datasheet: 2-(1-Methyl-1H-indol-6-yl)acetic acid (CAS 879219-83-7).[1][2][6][7] Retrieved from
-
ChemicalBook. (2024).[4][8] 2-(1-methyl-1H-indol-6-yl)acetic acid Properties and Suppliers. Retrieved from
-
Zhang, Y., et al. (2026).[4] Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from
-
Belyaeva, K. V., et al. (2022).[4] 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one.[1] Molbank, 2022(4), M1466.[4] (Demonstrates 1-methyl-indole synthesis protocols). Retrieved from
-
National Institutes of Health (NIH). (2024). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl) derivatives. PMC. Retrieved from
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